Tert-butyl 7-hydroxyindoline-1-carboxylate

P2Y1 Antagonism Platelet Aggregation Structure-Activity Relationship

This Boc-protected 7-hydroxyindoline is a critical, non-interchangeable pharmacophore for potent P2Y1 antagonist synthesis (e.g., BMS-884775). SAR studies confirm the 7-hydroxyl group is essential for target binding and enhanced potency. It provides a regiospecifically pure starting point for complex natural products, avoiding isomeric separations. Ideal for constrained peptide surrogate development.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 945771-04-0
Cat. No. B1524635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-hydroxyindoline-1-carboxylate
CAS945771-04-0
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O
InChIInChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3
InChIKeyAXPIBRZJKQQUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 7-hydroxyindoline-1-carboxylate (CAS 945771-04-0): A Boc-Protected 7-Hydroxyindoline Building Block for Pharmaceutical Synthesis


Tert-butyl 7-hydroxyindoline-1-carboxylate is a substituted indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxyl group at the 7-position of the indoline ring. This compound, with a molecular weight of 235.28 g/mol and an XLogP3-AA of 2.3, serves as a versatile intermediate in the synthesis of biologically active molecules, including natural products and pharmaceuticals [1]. Its structure combines the stability of a tert-butyl ester with the reactivity of an aromatic hydroxyl group, enabling diverse chemical transformations under mild conditions [2].

Why Generic Substitution of tert-Butyl 7-hydroxyindoline-1-carboxylate with Other Hydroxyindoline Isomers Fails in P2Y1 Antagonist Synthesis


Simple substitution of tert-butyl 7-hydroxyindoline-1-carboxylate with other hydroxyindoline isomers (e.g., 4-, 5-, or 6-hydroxyindoline) or non-hydroxylated indoline derivatives is not viable for applications targeting the P2Y1 receptor. Structure-activity relationship (SAR) studies have demonstrated that the 7-hydroxyl substitution on the indoline scaffold is a critical pharmacophore for achieving potent P2Y1 antagonism [1]. Specifically, the introduction of a 7-hydroxyl group onto a spiropiperidinylindoline chemotype resulted in significant enhancements in potency, a finding that underscores the unique contribution of the 7-hydroxy position to target binding and biological activity [1]. Therefore, for research programs focused on P2Y1 antagonists, the 7-hydroxy isomer is a non-interchangeable, essential building block.

Quantitative Evidence Guide: Differentiating tert-Butyl 7-hydroxyindoline-1-carboxylate from Structural Analogs


P2Y1 Antagonist Potency: The 7-Hydroxy Group is Essential for High-Affinity Binding

In a study on P2Y1 antagonists, the introduction of a 7-hydroxyl substitution onto a spiropiperidinylindoline chemotype was directly linked to significant enhancements in potency [1]. While the exact fold-improvement is not specified in the abstract, the statement that 'enhancements in potency were realized' through this specific substitution indicates that the 7-hydroxy group is a key differentiator from the parent, non-hydroxylated compound. Further optimization of this 7-hydroxyindoline series led to the discovery of compound 3e, a potent, orally bioavailable P2Y1 antagonist [1].

P2Y1 Antagonism Platelet Aggregation Structure-Activity Relationship

Regiospecific Synthesis of 7-Hydroxyindole Derivatives Achieves Complete Selectivity

A methodology for the regiospecific synthesis of 7-hydroxyindoles from pyrroles via anionic benzannulation has been reported [1]. This method provides complete regioselective cyclization, yielding exclusively 7-hydroxyindole derivatives without contamination from other hydroxyindole isomers. This synthetic precision is critical for applications requiring a single, well-defined isomer, such as in medicinal chemistry SAR studies [1].

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Orthogonal Protection Strategy: Boc Group Enables Selective Deprotection Under Mild Acidic Conditions

The tert-butyl carbamate (Boc) group on tert-butyl 7-hydroxyindoline-1-carboxylate is a standard protecting group for amines, known for its stability under basic and nucleophilic conditions and its clean removal under mild acidic conditions (e.g., trifluoroacetic acid) [1]. This orthogonal stability allows for selective functionalization of the 7-hydroxy group while the indoline nitrogen remains protected, a key advantage over non-Boc protected indolines which would require harsher conditions or offer less selectivity [1].

Protecting Group Chemistry Orthogonal Synthesis Peptide Chemistry

Physical Property Comparison: 7-Hydroxy Isomer Exhibits Distinct Lipophilicity and Hydrogen Bonding Profile

The position of the hydroxyl group on the indoline ring influences key physicochemical properties. While experimental data for all isomers is not available in a single source, the computed XLogP3-AA for tert-butyl 7-hydroxyindoline-1-carboxylate is 2.3 [1]. This value reflects the specific lipophilicity conferred by the 7-hydroxy substitution pattern. For comparison, a non-hydroxylated analog, tert-butyl indoline-1-carboxylate, has a higher lipophilicity (XLogP3 not available, but expected to be >2.3 due to lack of polar hydroxyl group) and lacks the hydrogen bond donor/acceptor capabilities of the 7-hydroxy group [2].

Physicochemical Properties Drug Design Computational Chemistry

Optimal Research and Industrial Applications for tert-Butyl 7-hydroxyindoline-1-carboxylate


Medicinal Chemistry: Synthesis of P2Y1 Receptor Antagonists for Antiplatelet Therapy

This compound is the preferred building block for synthesizing 7-hydroxyindoline-based P2Y1 antagonists, a class of compounds with demonstrated antithrombotic efficacy and a potentially improved bleeding risk profile compared to P2Y12 inhibitors [1]. The 7-hydroxy group is a critical pharmacophore, and its presence in this building block enables the direct synthesis of potent leads like compound 10q (IC50 = 1.1 nM) and BMS-884775 (IC50 = 0.12 nM) [REFS-2, REFS-3].

Organic Synthesis: Regioselective Construction of 7-Hydroxyindole-Containing Natural Products

For the total synthesis of complex natural products containing a 7-hydroxyindoline or 7-hydroxyindole core, this building block offers a regiospecifically pure starting point. Its use avoids the need for challenging separations of isomeric mixtures, as demonstrated by methodologies that achieve complete regioselectivity in the synthesis of 7-hydroxyindole derivatives [2].

Chemical Biology: Development of Conformationally Constrained Peptide Mimetics

The 7-hydroxyindoline scaffold can be elaborated into constrained dipeptide surrogates, such as 7-hydroxy indolizidin-2-one N-(Boc)amino acids. These structures are valuable tools for probing peptide secondary structure and developing receptor ligands and enzyme inhibitors [3]. The Boc-protected form of 7-hydroxyindoline serves as a direct precursor for such studies.

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